![molecular formula C16H12FN3O2S B3002893 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one CAS No. 2379994-33-7](/img/structure/B3002893.png)
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one, also known as PQR309, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. It inhibits the activity of PI3K, Akt, and mTOR, which are key components of this pathway. By doing so, 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one is its potency and selectivity for the PI3K/Akt/mTOR pathway. This makes it a promising candidate for combination therapy with other anticancer drugs. However, one of the limitations of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one. One potential application is in the treatment of brain tumors, where its ability to cross the blood-brain barrier could be particularly advantageous. Another direction is the development of combination therapies with other anticancer drugs, which could enhance the efficacy of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one. Additionally, further studies are needed to determine the optimal dosing and administration of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one in vivo.
Métodos De Síntesis
The synthesis of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one involves the reaction of 5-fluoro-2-nitrobenzoic acid with 2-mercapto-N-(3-pyridinyl)-4-quinazolinamine in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with sodium hydroxide and hydrochloric acid to yield 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been extensively studied for its anticancer properties. It has shown potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. In addition, 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been found to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
5-fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-10(21)9-23-16-19-13-6-2-5-12(17)14(13)15(22)20(16)11-4-3-7-18-8-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUOFWOBSCIGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.